N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide
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Overview
Description
N-{3-[(4-ETHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-ETHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylphenylamine with quinoxaline-2-carboxylic acid, followed by sulfonation with 4-methylbenzenesulfonyl chloride. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated systems and continuous monitoring ensures consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-ETHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
N-{3-[(4-ETHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N-{3-[(4-ETHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s quinoxaline core allows it to interact with DNA or proteins, disrupting cellular processes in pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: Known for its antimicrobial properties.
Levomycin: Used as an antibiotic.
Carbadox: Another veterinary antibiotic.
Uniqueness
N-{3-[(4-ETHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C23H22N4O2S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[3-(4-ethylanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H22N4O2S/c1-3-17-10-12-18(13-11-17)24-22-23(26-21-7-5-4-6-20(21)25-22)27-30(28,29)19-14-8-16(2)9-15-19/h4-15H,3H2,1-2H3,(H,24,25)(H,26,27) |
InChI Key |
WAAJDKXWPHYXPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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